molecular formula C15H16O3 B1195120 1,2-Naphthalenedione, 6-hydroxy-3,8-dimethyl-5-(1-methylethyl)-

1,2-Naphthalenedione, 6-hydroxy-3,8-dimethyl-5-(1-methylethyl)-

Cat. No.: B1195120
M. Wt: 244.28 g/mol
InChI Key: KAIIHLMDZDKJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Naphthalenedione, 6-hydroxy-3,8-dimethyl-5-(1-methylethyl)- is a natural product found in Ulmus americana, Thespesia, and other organisms with data available.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Fries rearrangement of certain benzenes leads to compounds like dihydronaphthalenone, which upon further reduction and oxidation can produce derivatives related to 1,2-Naphthalenedione (Tanoue & Terada, 1987).
  • Synthesis processes involving naphthalenediols with benzene yield compounds such as hydroxy-4-phenyl-tetralones, which are structurally related to 1,2-Naphthalenedione (Koltunov, 2008).

Environmental Degradation and Atmospheric Chemistry

  • Alkylnaphthalenes, including dimethyl derivatives, undergo degradation in the atmosphere through reactions with radicals like the nitrate (NO3) radical (Phousongphouang & Arey, 2002).
  • The OH radical-initiated reactions of naphthalene and alkylnaphthalenes lead to the formation of products like glyoxal and ring-cleavage co-products, highlighting their atmospheric transformation pathways (Nishino, Arey, & Atkinson, 2009).

Biochemical and Pharmacological Applications

  • Certain naphthoquinone derivatives, like lapachol and nor-lapachol derivatives, have been studied for their antibacterial and modulatory activities, suggesting potential medicinal applications (Figueredo et al., 2020).
  • Compounds similar to 1,2-Naphthalenedione, such as juglone and plumbagin, have been identified in natural sources like walnut, indicating their occurrence in various plant species and potential utility in natural product chemistry (Binder, Benson, & Flath, 1989).

Industrial and Material Science Applications

  • The methylation of naphthalene and its derivatives has been studied for the production of important industrial chemicals like polyethylene naphthalate (Güleç et al., 2017).
  • Naphthoquinones have been investigated for their potential use in fluorescent probes, such as in the detection of β-amyloid, relevant in Alzheimer's disease research (Fa et al., 2015).

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

6-hydroxy-3,8-dimethyl-5-propan-2-ylnaphthalene-1,2-dione

InChI

InChI=1S/C15H16O3/c1-7(2)12-10-5-9(4)14(17)15(18)13(10)8(3)6-11(12)16/h5-7,16H,1-4H3

InChI Key

KAIIHLMDZDKJOC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)O)C)C(=O)C1=O

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)O)C)C(=O)C1=O

synonyms

mansonone G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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